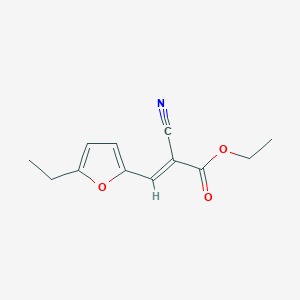
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their adhesive properties and are widely used in various industrial and medical applications. The unique structure of this compound, featuring a cyano group and a furan ring, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) typically involves the reaction of ethyl cyanoacetate with 5-ethylfurfural in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product. The reaction conditions usually include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Carboxylic acids
Aplicaciones Científicas De Investigación
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has various applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a bioadhesive in tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of adhesives and sealants.
Mecanismo De Acción
The mechanism of action of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play crucial roles in its reactivity. The compound can interact with nucleophiles, leading to the formation of stable adducts. In biological systems, it may interact with proteins and other biomolecules, facilitating adhesion and bonding.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
Comparison
Compared to other cyanoacrylates, 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has a unique furan ring, which imparts distinct chemical properties. This structural feature may enhance its adhesive strength and biocompatibility, making it suitable for specialized applications in medicine and industry.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-(5-ethylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-3-10-5-6-11(16-10)7-9(8-13)12(14)15-4-2/h5-7H,3-4H2,1-2H3/b9-7+ |
Clave InChI |
FTPXQMZVVXQLNQ-VQHVLOKHSA-N |
SMILES isomérico |
CCC1=CC=C(O1)/C=C(\C#N)/C(=O)OCC |
SMILES canónico |
CCC1=CC=C(O1)C=C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


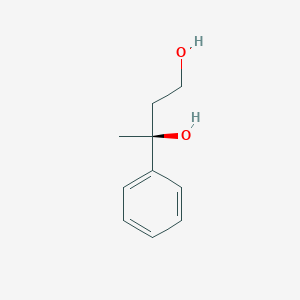
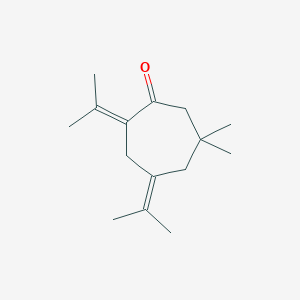
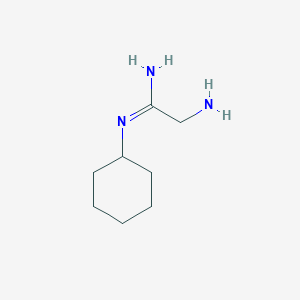
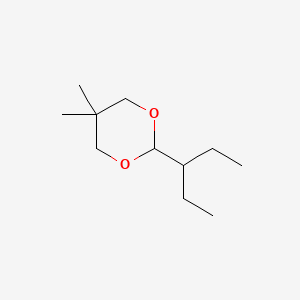

![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
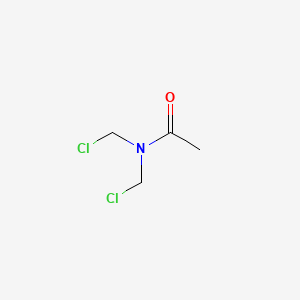
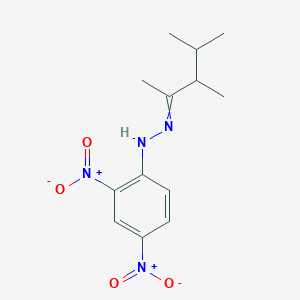


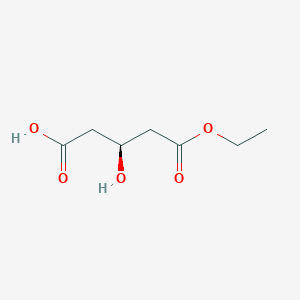

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
